Cilnidipine is a dihydropyridine derivative classified as a fourth-generation calcium channel blocker (CCB). [, , , ] Unlike conventional CCBs that primarily target L-type calcium channels, Cilnidipine demonstrates a dual blocking action on both L-type and N-type calcium channels. [, , , , , , , , , , , , , ] This unique characteristic makes it a subject of significant interest in scientific research, particularly in exploring its potential for cardiovascular and neuroprotective applications. [, , , , , , , , ]
Cilnidipine is synthesized from specific chemical precursors through various methods, including the Hantzsch condensation method. It falls under the category of dihydropyridine derivatives, which are widely recognized for their antihypertensive properties. The compound is commercially available and has been studied extensively for its pharmacological effects and clinical applications.
The synthesis of cilnidipine involves several steps, primarily focusing on the reaction between 2-(3-nitrobenzylidene) etheric acid 2-methoxyethyl ester and beta-amino crotonic acid cinnamyl ester. The process can be summarized as follows:
This method has been optimized to enhance yield and purity compared to earlier techniques that were less suitable for industrial production.
Cilnidipine's molecular structure can be represented by its chemical formula . The compound features a dihydropyridine ring, which is characteristic of its class, along with various functional groups that contribute to its pharmacological activity.
Cilnidipine undergoes several chemical reactions during its synthesis, primarily involving condensation reactions that form the dihydropyridine structure. The key reactions include:
The efficiency of these reactions is critical for ensuring high purity and yield of cilnidipine suitable for pharmaceutical use.
Cilnidipine functions by blocking both L-type and N-type calcium channels in vascular smooth muscle cells and neurons. This dual action leads to:
Clinical studies have demonstrated that cilnidipine effectively reduces systolic blood pressure (SBP) and diastolic blood pressure (DBP) while having a longer duration of action compared to traditional calcium channel blockers .
Cilnidipine's primary application lies in its use as an antihypertensive agent. It is recommended for:
Additionally, analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess cilnidipine's quality in pharmaceutical formulations .
Calcium channel blockers are classified based on chemical structure and channel selectivity. Cilnidipine belongs to the dihydropyridine subclass, characterized by selective action on vascular smooth muscle over cardiac tissue. Unlike prototypical DHPs (amlodipine, nifedipine) that exclusively block L-type calcium channels, cilnidipine exhibits dual inhibition of both L-type and N-type voltage-gated calcium channels [2] [8]. This dual blockade confers unique physiological effects:
Table 1: Classification of Calcium Channel Blockers by Selectivity
Channel Selectivity | Chemical Class | Prototype Drugs | Primary Cardiovascular Effects |
---|---|---|---|
L-type Selective | Dihydropyridines | Amlodipine, Nifedipine | Vasodilation, Reduced peripheral resistance |
L/N-type Dual Blockers | Dihydropyridines | Cilnidipine | Vasodilation + Sympathetic inhibition |
L/T-type Blockers | Dihydropyridines | Azelnidipine | Vasodilation + Heart rate reduction |
Non-DHP Blockers | Phenylalkylamines/Benzothiazepines | Verapamil, Diltiazem | Vasodilation + Cardiac depression |
The dual inhibition profile fundamentally distinguishes cilnidipine from conventional DHPs, enabling blood pressure reduction without reflex tachycardia and providing end-organ protection beyond hemodynamic effects [2] [5]. This pharmacological advantage stems from N-type channels' role in neurotransmitter release within sympathetic neurons—a target not accessed by single L-type blockers [6].
Cilnidipine emerged from collaborative research between Fuji Viscera Pharmaceutical and Ajinomoto, with initial patent filing in 1984 [1]. The development program aimed to create a CCB with improved tolerability and organ-protective effects compared to existing options. After extensive preclinical characterization demonstrating its unique dual-channel blocking activity, cilnidipine received its first regulatory approval in Japan in 1995 under the brand name Atelec® [1] [9].
Key milestones in its clinical development and global approval include:
Table 2: Global Regulatory Approval Timeline for Cilnidipine
Year | Region/Country | Brand Names | Therapeutic Indication |
---|---|---|---|
1995 | Japan | Atelec® | Hypertension |
2003 | South Korea | Cinalong® | Hypertension |
2005 | India | Cilacar®, Cilaheart® | Hypertension |
2010 | Nepal | Cetanil® | Hypertension |
2014 | Japan | Atelec® Combo, Olpress® Plus | Hypertension (combination therapy) |
Ongoing | Australia (investigational) | - | Raynaud's phenomenon/systemic sclerosis |
The evidence base expanded significantly through large post-marketing surveillance studies including the CA-ATTEND study (n=2,667) confirming cilnidipine's efficacy in Japanese post-stroke hypertensive patients and the ACHIEVE-ONE trial (n=2,319) demonstrating significant reductions in clinic and home blood pressure measurements, particularly morning hypertension [1].
Cilnidipine's pharmacological distinction lies in its simultaneous blockade of L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels. This dual inhibition occurs at therapeutic concentrations, with binding kinetics demonstrating slow dissociation from both channel types, explaining its prolonged duration of action [8] [2].
Molecular Mechanisms and Physiological Effects:
The clinical translation of this dual mechanism includes several advantages over conventional L-type selective CCBs:
Table 3: Comparative Mechanisms and Clinical Effects of Dihydropyridine CCBs
Pharmacological Property | Cilnidipine (L/N-type) | Amlodipine (L-type) | Benidipine (L/T-type) |
---|---|---|---|
Vasodilation | +++ | +++ | +++ |
Sympathetic Inhibition | +++ (N-type) | - | + (T-type) |
Reflex Tachycardia | Absent | Common | Reduced |
Peripheral Edema Incidence | ~5-8% | ~15-20% | ~10-15% |
Renovascular Selectivity | Afferent + efferent arterioles | Predominant afferent arteriole | Afferent + efferent arterioles |
Proteinuria Reduction | 35-40% | 5-10% | 20-25% |
Ambulatory BP Control | Superior 24-hour coverage | Moderate | Moderate |
Clinical Positioning and Emerging Applications:Beyond hypertension, cilnidipine demonstrates promise in conditions involving sympathetic overactivity and renovascular dysfunction. The RECONNOITER trial is evaluating its efficacy in Raynaud's phenomenon and systemic sclerosis based on its microvascular effects [1] [3]. Preclinical models of DOCA-salt hypertension demonstrate significant reductions in renal angiotensin-converting enzyme activity and oxidative stress independent of blood pressure changes, suggesting pleiotropic renoprotective effects [6]. Ongoing pharmaceutical development includes novel formulations like valsartan/cilnidipine fixed-dose combinations (branded as ATEDIO® Combination Tablet in Japan) to optimize adherence and BP control in complex hypertension [7].
The unique dual-channel blocking activity of cilnidipine represents a significant evolution in CCB pharmacology, offering comprehensive cardiovascular and renal protection while minimizing compensatory neurohormonal activation—a limitation that has constrained the utility of earlier generations of calcium channel blockers.
Table 4: Brand Names of Cilnidipine in Major Markets
Country | Brand Names |
---|---|
Japan | Atelec®, Atelec® Combo |
India | Cilacar®, Cilaheart®, Cinod®, Clinblue® |
China | Cinalong®, Sular® |
Korea | Cinalong® |
Nepal | Cetanil® |
Global (Fixed-Dose) | Olpress® Plus (with olmesartan), Atelec® Combo |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7